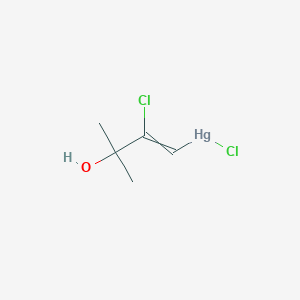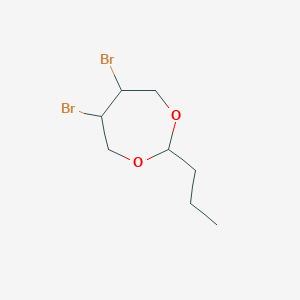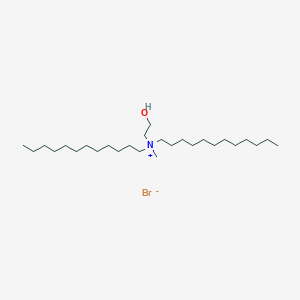![molecular formula C15H23ClO3 B14491613 6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one CAS No. 63377-35-5](/img/structure/B14491613.png)
6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one is an organic compound with a unique bicyclic structure. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and an enone moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination and hydroxylation reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the overall yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enone moiety can be reduced to form a saturated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of amines or thiols derivatives.
Applications De Recherche Scientifique
6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one: shares similarities with other bicyclic compounds, such as:
Uniqueness
The presence of both the chlorine atom and the hydroxyl group in this compound makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
63377-35-5 |
|---|---|
Formule moléculaire |
C15H23ClO3 |
Poids moléculaire |
286.79 g/mol |
Nom IUPAC |
6-chloro-8-(3-hydroxyoct-1-enyl)-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C15H23ClO3/c1-2-3-4-5-10(17)6-7-11-12-8-15(18)19-14(11)9-13(12)16/h6-7,10-14,17H,2-5,8-9H2,1H3 |
Clé InChI |
LJZQFRJTHVKRFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC1C2CC(C1CC(=O)O2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


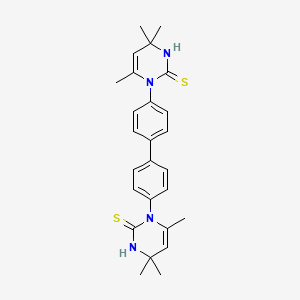
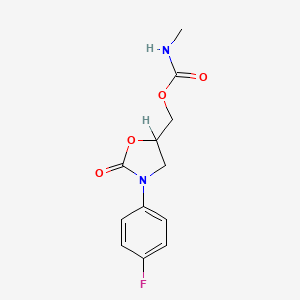






![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)
